5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(3-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCYYNKQNTQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclocondensation of 3-amino-1H-pyrazole with a suitable thiophene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has been investigated for its potential therapeutic applications:
Anticancer Activity:
Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| HCT116 | Not specified | Cell cycle arrest in G2/M phase |
The compound's mechanism involves binding to tubulin, disrupting mitotic spindle formation during cell division, which is crucial for cancer treatment .
Anti-inflammatory Effects:
The compound also shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha. Experimental results from murine models indicate significant therapeutic potential against neuroinflammatory conditions.
Case Study:
In a controlled experiment, treatment with the compound resulted in reduced microglial activation and astrocyte proliferation in LPS-injected mice, suggesting its efficacy in treating inflammatory diseases .
Biological Research
Research has focused on the biological activities of the compound, including:
Antimicrobial Properties:
Studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Table 2: Biological Activities
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Moderate |
| Anticancer | High |
| Anti-inflammatory | High |
Materials Science
In addition to its biological applications, this compound is being explored for its potential in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in electronic devices.
Mechanism of Action
The mechanism of action of 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 3-amino-1H-pyrazole
- Thiophene-2-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid apart is its unique combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties.
Biological Activity
5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.
The compound can be represented by the following structure:
Structural Formula
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study indicated that derivatives of aminopyrazole compounds, including this one, displayed IC50 values in the low micromolar range against cancer cells such as HeLa and HCT116 .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| HCT116 | Not specified | Cell cycle arrest in G2/M phase |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This inhibition suggests a potential role in treating inflammatory diseases .
Case Study:
In a controlled experiment involving murine models, treatment with the compound resulted in a significant reduction in microglial activation and astrocyte proliferation in the brains of LPS-injected mice, indicating its therapeutic potential against neuroinflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Tubulin Binding: The compound has been shown to bind to tubulin, inhibiting its polymerization and thereby disrupting the mitotic spindle formation during cell division.
- Cytokine Inhibition: It modulates signaling pathways involved in inflammation, particularly those related to MAPK pathways that lead to cytokine production.
Comparative Analysis with Similar Compounds
When compared to other pyrazole derivatives, this compound stands out due to its unique structural features that enhance its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-Amino-1H-pyrazole | Moderate | Low |
| Thiophene-2-carboxylic acid | Low | Moderate |
| 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene | High | High |
Q & A
Q. Advanced
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs in dimers) using Etter’s formalism. and demonstrate how O–H⋯O and N–H⋯S interactions stabilize crystal packing .
- Computational Modeling : Pair crystallographic data with DFT calculations (e.g., Gaussian09) to predict interaction energies. For example, reports hydrogen bond lengths of 1.82–2.05 Å .
- Thermal Analysis : DSC and TGA assess stability linked to hydrogen-bond networks.
How do modifications to the pyrazole or thiophene moieties influence antitumor activity?
Q. Advanced
- Pyrazole Modifications : Introducing electron-deficient groups (e.g., -Cl, -CF₃) enhances DNA intercalation. shows pyrazolidine-3,5-dione derivatives exhibit 70% tumor growth inhibition via topoisomerase II binding .
- Thiophene Spacer Length : Ethyl/propyl spacers (vs. methyl) improve solubility and bioavailability. Compound 19c () showed a 63% reduction in tumor volume in murine models .
- Hybrid Systems : Fusing pyrrolo[2,3-d]pyrimidine () or thieno[3,2-d]pyrimidine () cores enhances kinase inhibition .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxyl groups (δ 165–170 ppm). uses δ 2.3–2.5 ppm for methylene spacers .
- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amino-pyrazole (3350–3450 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ = 294.08 for C₉H₈N₃O₂S) .
What strategies optimize synthesis yield for derivatives with enhanced pharmacological properties?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves purity (>95%) .
- Protecting Groups : Use tert-butyl esters for carboxylate intermediates to prevent side reactions. employs ethyl esters for controlled hydrolysis .
- Catalytic Systems : Pd/C or CuI nanoparticles enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-thiophene derivatives .
How to design experiments comparing antioxidant vs. antitumor efficacy?
Q. Advanced
- Antioxidant Assays : Measure ROS scavenging via DPPH (IC₅₀) or FRAP. reports EC₅₀ values of 12–18 µM for thieno[2,3-d]pyrimidines .
- Antitumor Screening : Use MTT assays on HCT-116 or MCF-7 cell lines. Compound 19a () showed 85% viability reduction at 20 µM .
- Mechanistic Studies : Combine Western blotting (e.g., Bax/Bcl-2 ratios) and flow cytometry to differentiate apoptosis pathways .
How do computational methods complement crystallography in studying molecular aggregation?
Q. Advanced
- Molecular Dynamics (MD) : Simulate packing motifs using GROMACS. identifies π-π stacking (3.5–4.0 Å) as a key driver of crystal stability .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 25% H⋯H, 15% O⋯H in ) .
- Docking Studies : Predict binding to biological targets (e.g., EGFR kinase) using AutoDock Vina .
What methodological considerations ensure reproducibility in SAR studies?
Q. Advanced
- Standardized Assay Conditions : Fix parameters like serum concentration (10% FBS) and incubation time (48 h) .
- Control Derivatives : Include unsubstituted analogs (e.g., thiophene-2-carboxylic acid) to isolate substituent effects .
- High-Throughput Screening : Use 96-well plates and robotic pipetting to minimize human error. employs this for IC₅₀ determination of 20+ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
